molecular formula C17H16N4O3S2 B3014597 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1251676-64-8

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B3014597
CAS No.: 1251676-64-8
M. Wt: 388.46
InChI Key: WPFIMMNCEYUQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex heterocyclic compound. It features a thiazolopyrimidine core, which is known for its diverse biological activities. The compound’s structure includes a cyclopropyl group, a dioxo functionality, and a methylsulfanyl phenylacetamide moiety, making it a unique entity in medicinal chemistry.

Scientific Research Applications

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step reactions. One common approach includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction may involve the use of reagents such as dimethylformamide (DMF) and dimethylacetamide (DMA) for cyclization . The final product is obtained after purification steps like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, including spectroscopic analysis and chromatography, ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. It may inhibit enzymes involved in critical biological pathways, leading to therapeutic effects. The exact mechanism involves binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl and dioxo functionalities, along with the thiazolopyrimidine core, make it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-25-12-4-2-3-10(7-12)18-14(22)8-20-13-9-26-19-15(13)16(23)21(17(20)24)11-5-6-11/h2-4,7,9,11H,5-6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFIMMNCEYUQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.